3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromo and fluoro substituent on the benzyl group, which is attached to the imidazolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl bromide and 5,5-dimethylhydantoin.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3-bromo-4-fluorobenzyl bromide is added to a solution of 5,5-dimethylhydantoin in DMF, followed by the addition of K2CO3. The mixture is heated to around 80-100°C and stirred for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of imidazolidine-2,4-dione derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidine derivatives.
Scientific Research Applications
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidine ring structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- 3-Bromo-4-fluorobenzonitrile
- 3-Bromo-4-fluorobenzyl alcohol
Uniqueness
3-(3-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of bromo and fluoro substituents on the benzyl group and the imidazolidine-2,4-dione core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Properties
Molecular Formula |
C12H12BrFN2O2 |
---|---|
Molecular Weight |
315.14 g/mol |
IUPAC Name |
3-[(3-bromo-4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2)10(17)16(11(18)15-12)6-7-3-4-9(14)8(13)5-7/h3-5H,6H2,1-2H3,(H,15,18) |
InChI Key |
DWZHIOCUBGWYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)F)Br)C |
Origin of Product |
United States |
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